6-(Trifluoroacetamido)hexanoic Acid
Overview
Description
6-(Trifluoroacetamido)hexanoic Acid, also known as 6-[(trifluoroacetyl)amino]hexanoic acid, is a chemical compound with the CAS Number: 407-91-0 . It has a molecular weight of 227.18 .
Molecular Structure Analysis
The InChI code for 6-(Trifluoroacetamido)hexanoic Acid is 1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) .Physical And Chemical Properties Analysis
6-(Trifluoroacetamido)hexanoic Acid has a molecular weight of 227.18 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Heterobifunctional Crosslinking Reagent
“6-(N-Trifluoroacetyl)aminocaproic Acid” is an amino reactive heterobifunctional crosslinking reagent . This means it can be used to link two different molecules together, typically a protein or peptide, through their amino groups. This is particularly useful in biological research where understanding the interactions between different molecules is crucial.
Synthesis of Nylon Precursors
This compound plays a role in the enzymatic interconversion of 6-aminocaproic acid and adipic acid, which are key value-added chemical precursors in the pharmaceutical, solvent, and polyamide industry, including nylon-6, and nylon-6,6 . This provides a convenient and eco-friendly biosynthetic route to each of the precursors.
Bioconjugation
As a heterobifunctional crosslinker, “6-(N-Trifluoroacetyl)aminocaproic Acid” can be used in bioconjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule . This can be used in the creation of antibody-drug conjugates or other bioconjugates for therapeutic or diagnostic purposes.
Protein Structure Analysis
The crosslinking properties of “6-(N-Trifluoroacetyl)aminocaproic Acid” can be used in protein structure analysis. By crosslinking proteins in their native state, researchers can then denature the protein and analyze the crosslinks to gain insight into the protein’s structure and folding .
Drug Delivery Systems
The compound’s ability to crosslink biomolecules can be utilized in the development of drug delivery systems. For instance, it can be used to crosslink polymers in the creation of hydrogel-based drug delivery systems .
Chemical Biology
In chemical biology, “6-(N-Trifluoroacetyl)aminocaproic Acid” can be used as a building block for the synthesis of complex molecules. Its reactivity and stability under biological conditions make it a valuable tool in this field .
Mechanism of Action
Target of Action
The primary target of 6-(N-Trifluoroacetyl)aminocaproic Acid is plasminogen , a precursor to plasmin . Plasmin is a proteolytic enzyme responsible for fibrinolysis, the process that breaks down fibrin clots .
Mode of Action
6-(N-Trifluoroacetyl)aminocaproic Acid acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the conversion of plasminogen to plasmin, reducing fibrinolysis and thus promoting clot formation .
Biochemical Pathways
The compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots .
Pharmacokinetics
Aminocaproic acid, a related compound, is known to be distributed widely through intravascular and extravascular compartments, with minimal hepatic metabolism and urinary excretion . The onset of action is typically within 1 to 72 hours, and the elimination half-life is between 1 to 2 hours .
Result of Action
The primary result of the action of 6-(N-Trifluoroacetyl)aminocaproic Acid is the reduction of fibrinolysis , leading to the stabilization of fibrin clots . This can help control bleeding in various conditions, including hyperfibrinolysis-induced hemorrhage and postoperative hemorrhage .
Action Environment
The action of 6-(N-Trifluoroacetyl)aminocaproic Acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the recommended storage temperature of -20°C for a related compound . Additionally, the compound’s action may be influenced by the presence of other substances in the body, such as blood clotting factors .
properties
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZMCXMRNWZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307556 | |
Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoroacetamido)hexanoic Acid | |
CAS RN |
407-91-0 | |
Record name | NSC192719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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